

Spectroscopic Characterization of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Formyl-7,8-dihydrofolic acid**

Cat. No.: **B1664512**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formyl-7,8-dihydrofolic acid (10-CHO-H₂folate) is a crucial intermediate in folate metabolism, playing a significant role in one-carbon transfer reactions essential for the biosynthesis of purines and thymidylate. Its structural elucidation and quantitative analysis are paramount for understanding its biological function and for the development of therapeutic agents targeting folate pathways. This technical guide provides an in-depth overview of the spectroscopic characterization of 10-CHO-H₂folate, presenting key quantitative data from Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Physicochemical Properties

10-Formyl-7,8-dihydrofolic acid is the 10-formyl derivative of dihydrofolic acid.^[1] Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₀ H ₂₁ N ₇ O ₇
Molecular Weight	471.42 g/mol [2]
IUPAC Name	(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid [3]
CAS Number	28459-40-7 [3]
Appearance	Solid [3]

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 10-CHO-H₂folate is pH-dependent, a characteristic feature of folate derivatives. The pteridine ring system is the primary chromophore responsible for its UV absorption.

Table 1: UV-Vis Absorption Maxima of **10-Formyl-7,8-dihydrofolic acid**[\[4\]](#)[\[5\]](#)

pH	λ _{max} (nm)	λ _{min} (nm)
7.4	234, 333	301
1.0	257, 328	229, 307

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the formyl group and the dihydro state of the pteridine ring.

The ¹H NMR spectrum of 10-CHO-H₂folate in ²H₂O (300 MHz) shows characteristic resonances confirming its structure. Notably, it displays signals for a single formyl group proton, two protons at the C-7 position, and two protons at the C-9 position.[\[4\]](#)[\[5\]](#) The absence of a proton signal at the C-6 position is consistent with the 7,8-dihydro structure of the pteridine ring.[\[4\]](#)[\[5\]](#)

While specific chemical shifts from experimental data are not widely published, predicted ¹H NMR data for the related compound 10-formylfolic acid suggests a singlet for the formyl proton in the downfield region, typically around 8.0-8.5 ppm.[5]

Experimental ¹³C NMR data for 10-CHO-H₂folate is not readily available in the literature. However, based on the known structure and data for similar folate derivatives, the following table presents predicted chemical shifts for key carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for **10-Formyl-7,8-dihydrofolic acid**

Carbon Atom	Predicted Chemical Shift (ppm)
Formyl Carbon (-CHO)	160-165
Pteridine Ring Carbons	140-160
p-Aminobenzoyl Carbons	110-150
Glutamic Acid Carbons	25-60, 170-180 (carboxyl)

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 10-CHO-H₂folate, further confirming its identity.

Table 3: Mass Spectrometry Data for **10-Formyl-7,8-dihydrofolic acid**

Parameter	Value
Molecular Ion [M+H] ⁺	m/z 472.1581
Exact Mass	471.1502[3]

The fragmentation pattern in mass spectrometry can provide valuable structural information. While a specific experimental mass spectrum for 10-CHO-H₂folate is not widely published, analysis of related folate compounds suggests that common fragmentation would involve cleavage of the C9-N10 bond and losses of the glutamic acid and p-aminobenzoyl moieties.

Experimental Protocols

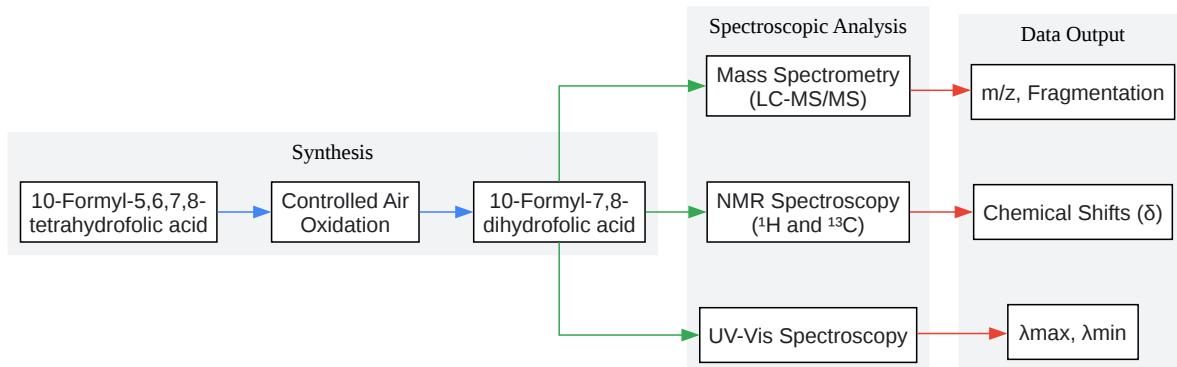
Synthesis of 10-Formyl-7,8-dihydrofolic acid

10-Formyl-7,8-dihydrofolic acid can be prepared by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-H₄folate).[\[4\]](#)[\[5\]](#)

UV-Vis Spectroscopy

- Instrumentation: A standard UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of 10-CHO-H₂folate in an appropriate solvent (e.g., 0.1 M NaOH for initial dissolution, protected from light).
 - Dilute the stock solution to the desired concentration using the appropriate buffer (e.g., phosphate buffer for pH 7.4 or HCl for pH 1.0).
- Data Acquisition:
 - Scan the sample over a wavelength range of 200-400 nm.
 - Use the corresponding buffer as a blank for baseline correction.
 - Record the absorbance maxima (λ_{max}) and minima (λ_{min}).

NMR Spectroscopy


- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of 10-CHO-H₂folate in a suitable deuterated solvent (e.g., D₂O, potentially with a small amount of NaOD to aid dissolution).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences.
- Reference the spectra to an appropriate internal or external standard.

Mass Spectrometry (LC-MS/MS)

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Sample Preparation:
 - For biological samples, perform protein precipitation (e.g., with methanol or acetonitrile) followed by centrifugation.
 - The supernatant can be diluted with the initial mobile phase before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry Conditions:
 - Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
 - Analysis: Full scan for molecular ion identification and product ion scan for fragmentation analysis.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of **10-Formyl-7,8-dihydrofolic acid**.

Conclusion

The spectroscopic characterization of **10-Formyl-7,8-dihydrofolic acid** is essential for its unambiguous identification and quantification in biological systems. This guide has summarized the key UV-Vis, NMR, and MS data available for this important folate derivative. The provided experimental protocols offer a foundation for researchers to conduct their own analyses, contributing to a deeper understanding of folate metabolism and its role in health and disease. Further research is warranted to obtain and publish high-resolution experimental ¹³C NMR and detailed mass spectrometry fragmentation data to build a more complete spectroscopic profile of this molecule. ¹³C NMR and detailed mass spectrometry fragmentation data to build a more complete spectroscopic profile of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 10-Formyl-7,8-dihydrofolic acid | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664512#spectroscopic-characterization-of-10-formyl-7-8-dihydrofolic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com